Trazodone N-Oxide
Description
Contextualizing Trazodone (B27368) N-Oxide within Trazodone Metabolism
Trazodone undergoes extensive metabolism in the liver, primarily through oxidation and N-dealkylation. wikipedia.orghres.ca One of the key metabolic pathways is N-oxidation of a piperazine (B1678402) nitrogen, which results in the formation of Trazodone N-Oxide. scbt.comhres.ca This process is part of a complex network of biotransformation that also produces other metabolites, including the pharmacologically active m-chlorophenylpiperazine (mCPP). wikipedia.orgdrugbank.comhres.ca While the formation of mCPP is mainly mediated by the cytochrome P450 enzyme CYP3A4, the complete metabolic fate of Trazodone, including the specific enzymes responsible for N-oxidation, has not been fully characterized. drugbank.comnih.gov
The chemical structure of this compound is formally known as 2-[3-[4-(3-Chlorophenyl)-1-oxido-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. scbt.com
Historical Perspective of Trazodone Metabolite Identification
Significance of Metabolite Research in Drug Development and Safety
The study of drug metabolites is a critical component of modern drug development and safety assessment. wuxiapptec.comopenaccessjournals.com Understanding the metabolic fate of a drug like Trazodone is essential for several reasons:
Safety and Toxicity: Metabolites can sometimes be responsible for adverse drug reactions or toxicity. allucent.com Characterizing the toxicological profile of metabolites is a key part of preclinical safety evaluation. mdpi.com
Drug-Drug Interactions: Since drug metabolism often involves cytochrome P450 enzymes, there is a potential for drug-drug interactions. hres.ca Identifying the specific enzymes involved in the formation of this compound can help predict and avoid harmful interactions with other medications.
Regulatory Requirements: Regulatory agencies like the FDA require thorough investigation of drug metabolism as part of the new drug approval process. wuxiapptec.comallucent.com This includes identifying and characterizing major metabolites.
Current Research Gaps and Future Directions for this compound
Despite the identification of this compound, several research gaps remain. Future research should focus on:
Pharmacological Activity: The specific pharmacological and biological activities of this compound are not well-documented. Further studies are needed to determine if it contributes to the therapeutic effects or side effects of Trazodone.
Enzymology: The specific cytochrome P450 isoenzymes responsible for the N-oxidation of Trazodone to form this compound need to be definitively identified.
Clinical Relevance: The clinical significance of this compound formation, including its potential variability among different patient populations, remains to be fully elucidated.
Addressing these research gaps will provide a more complete picture of Trazodone's pharmacology and may lead to improved therapeutic use of the drug.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 55290-68-1 | scbt.comaxios-research.com |
| Molecular Formula | C₁₉H₂₂ClN₅O₂ | scbt.comaxios-research.com |
| Molecular Weight | 387.86 g/mol | scbt.com |
Table 2: Key Metabolites of Trazodone
| Metabolite | Formation Pathway | Key Enzyme(s) | Pharmacological Activity | Source |
|---|---|---|---|---|
| m-chlorophenylpiperazine (mCPP) | N-dealkylation | CYP3A4 | Active | wikipedia.orgdrugbank.compharmgkb.org |
| This compound | N-oxidation | Not fully characterized | Under investigation | wikipedia.orghres.ca |
| Dihydrodiol metabolite | Hydroxylation | Not fully characterized | Not well-defined | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-5-3-6-17(15-16)22-10-13-25(27,14-11-22)12-4-9-24-19(26)23-8-2-1-7-18(23)21-24/h1-3,5-8,15H,4,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLJYFNNKOAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=CC(=CC=C2)Cl)(CCCN3C(=O)N4C=CC=CC4=N3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203794 | |
| Record name | Trazodone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55290-68-1 | |
| Record name | Trazodone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trazodone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRAZODONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNV4RP0XXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Enzymatic Mechanisms of Trazodone N Oxide Formation
N-Oxidation as a Metabolic Pathway for Trazodone (B27368)
N-oxidation is a recognized metabolic route for trazodone, where an oxygen atom is added to a nitrogen atom in the molecule. This process typically results in metabolites with altered polarity and pharmacokinetic properties compared to the parent drug. tandfonline.comresearchgate.netijrpr.com
The primary site for N-oxidation in trazodone is the nitrogen atom within the piperazine (B1678402) ring. tandfonline.comresearchgate.netijrpr.com Research has also identified a "Trazodone 1,4-Di-N-Oxide," suggesting the potential for oxidation at both nitrogen atoms of the piperazine moiety. vulcanchem.com These N-oxide derivatives are generally considered inactive metabolites. cbg-meb.nlhpra.ie
While CYP3A4 is the predominant enzyme, other CYP isoenzymes may also contribute to trazodone's metabolism. Cytochrome P450 2D6 (CYP2D6) has been implicated in the metabolism of trazodone, though often described as playing a minor role in the parent drug's metabolism. tandfonline.comijrpr.comnih.gov CYP2D6 is more prominently involved in the subsequent metabolism of the active metabolite mCPP, specifically in its 4'-hydroxylation. nih.govpharmgkb.org Cytochrome P450 1A2 (CYP1A2) has also been suggested to be involved in trazodone metabolism, with evidence from studies on smokers (who induce CYP1A2) showing higher mCPP to trazodone ratios. tandfonline.comijrpr.com
The provided literature does not explicitly detail non-CYP mediated pathways for the N-oxidation of trazodone. The primary focus remains on the hepatic metabolism mediated by CYP enzymes. tandfonline.comijrpr.comnih.govmedcentral.com
Role of Cytochrome P450 Enzymes in N-Oxidation
CYP3A4 Involvement in Trazodone Metabolism leading to N-Oxide
Interplay with Other Trazodone Metabolic Pathways
Trazodone's metabolism is a complex process involving multiple pathways concurrently. Besides N-oxidation, key metabolic routes include:
Hydroxylation: This pathway leads to metabolites such as 4'-hydroxytrazodone and a dihydrodiol metabolite. tandfonline.comresearchgate.netijrpr.comnih.gov
N-dealkylation: This process yields the pharmacologically active metabolite m-chlorophenylpiperazine (mCPP) and oxotriazolopyridinpropionic acid (TPA). tandfonline.comresearchgate.netijrpr.comnih.govoup.com
Relationship between N-Oxidation and N-Dealkylation (e.g., m-chlorophenylpiperazine formation)
N-dealkylation is a prominent metabolic pathway for trazodone, leading to the formation of the pharmacologically active metabolite, m-chlorophenylpiperazine (mCPP) tandfonline.comdrugsporphyria.netmedcentral.comdrugs.comnih.govupol.czwikipedia.orgpharmgkb.orgresearchgate.netdrugbank.com. This process is primarily mediated by the cytochrome P450 (CYP) 3A4 isoenzyme tandfonline.comdrugsporphyria.netmedcentral.comdrugs.comnih.govupol.czwikipedia.orgpharmgkb.orgresearchgate.netdrugbank.com. Concurrently, N-oxidation also occurs on the piperazinyl nitrogen atoms of trazodone tandfonline.comdrugsporphyria.netmedcentral.comhres.cadrugs.comnih.govupol.czwikipedia.orgpsychrights.orgresearchgate.net. The available literature suggests that N-oxidation and N-dealkylation are generally considered separate metabolic routes, both contributing to the clearance of trazodone. While both pathways involve the piperazine ring, they lead to different metabolites and are mediated by specific enzymatic machinery. There is no direct evidence presented in the literature to suggest that N-oxidation is a prerequisite or a direct consequence of N-dealkylation in the formation of trazodone N-oxide itself.
Enzyme Kinetics and Reaction Mechanisms of this compound Formation
The formation of this compound involves the oxidation of a nitrogen atom, typically a tertiary amine, to an N-oxide. In vitro synthesis methods often employ oxidizing agents such as hydrogen peroxide vulcanchem.com, sometimes with the aid of catalysts . In vivo, N-oxidation reactions are commonly catalyzed by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes psychrights.org. While CYP3A4 is definitively identified as the primary enzyme responsible for the N-dealkylation of trazodone to mCPP tandfonline.comdrugsporphyria.netmedcentral.comdrugs.comnih.govupol.czwikipedia.orgpharmgkb.orgresearchgate.netdrugbank.com, the specific enzymes responsible for the N-oxidation of trazodone to this compound in vivo are not as clearly elucidated in the provided literature.
Table 1: Major Metabolic Pathways of Trazodone
| Metabolic Pathway | Primary Enzyme(s) Involved | Major Metabolite(s) Formed | Notes on N-Oxidation |
| Hydroxylation | CYP (e.g., CYP2D6 for mCPP hydroxylation) | 4'-hydroxytrazodone, dihydrodiol metabolite | Not directly related to N-oxide formation. |
| N-Dealkylation | CYP3A4 | m-chlorophenylpiperazine (mCPP), 3-oxo-1,2,4-triazolo[4,3-a]-pyridin-2-yl propionic acid | Parallel pathway to N-oxidation. |
| N-Oxidation | Not explicitly identified for in vivo formation; generally CYPs or FMOs | This compound (various forms possible) | Targets piperazinyl nitrogen atoms. |
| Pyridine Ring Splitting | Not specified | Oxotriazolopyridinpropionic acid | Distinct pathway. |
The precise kinetic parameters and the specific enzymatic machinery driving the formation of this compound in vivo remain areas requiring further detailed investigation. However, it is established that N-oxidation is one of the metabolic routes contributing to the biotransformation of trazodone.
Analytical Methodologies for the Detection and Quantification of Trazodone N Oxide
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are fundamental for separating Trazodone (B27368) N-Oxide from Trazodone itself, other metabolites, and matrix components. These methods leverage differences in the physicochemical properties of the analytes to achieve effective separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications
HPLC and its advanced iteration, UHPLC, are the most widely employed techniques for the analysis of Trazodone and its related compounds, including N-oxides. These methods typically utilize reversed-phase stationary phases, such as C18 or C8 columns, combined with mobile phases consisting of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve optimal separation of closely related compounds within a reasonable timeframe.
Studies have demonstrated the efficacy of UHPLC for the separation and characterization of Trazodone degradation products, including N-oxide derivatives researchgate.netrsc.org. For instance, a UHPLC method utilizing an Acquity UPLC CSH C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol achieved effective separation of Trazodone and its degradation products researchgate.netrsc.org. These methods are often coupled with UV detection for routine analysis or mass spectrometry for identification and structural elucidation.
Standard HPLC methods for Trazodone and its primary metabolite, m-CPP, also provide a foundation for analyzing Trazodone N-Oxide. These typically involve C8 or C18 columns with mobile phases such as phosphate (B84403) buffer/acetonitrile mixtures, with detection at wavelengths around 254 nm researchgate.netoup.comnih.govresearchgate.netnih.gov. Method validation according to ICH guidelines ensures specificity, linearity, accuracy, precision, and robustness, making these methods suitable for quality control and bioanalytical applications researchgate.netrsc.orgomicsonline.orgnih.gov.
Table 1: Exemplary HPLC/UHPLC Method Parameters for Trazodone and Related Compounds
| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Method | Key Application/Metric | Reference(s) |
| UHPLC | Acquity UPLC CSH C18 | Ammonium acetate (10 mM, pH 8.5) / Methanol (gradient) | 0.25 | UV / MS | Separation of DPs including N-oxides, Stability studies | researchgate.netrsc.org |
| HPLC | C18 | Phosphate buffer (pH 3.5) / Acetonitrile (70:30) | 1.0 | UV (255 nm) | Determination in plasma, Recovery >91% | researchgate.net |
| HPLC | Octadecyl silica (B1680970) (5 µm) | Water / Acetonitrile (gradient) | 0.75 | MS/MS | Quantification in plasma, LOD 5 ng/mL | mdpi.cominnovareacademics.innih.gov |
| HPLC | C18 | Methanol / 0.1% Formic Acid in Water | 1.0 | LC-MS | Quantification in plasma, LOD 0.3 ng/mL | nih.gov |
| HPLC | C8 ODS | Acetonitrile / THF / Water / Methanol (pH 11) | 1.0 | UV (255 nm) | Determination of related substances, Impurity profiling | researchgate.netscholarsresearchlibrary.com |
Gas Chromatography (GC) Methodologies
While less common for polar compounds like N-oxides without derivatization, GC can be employed for the analysis of Trazodone and related substances, particularly in forensic and toxicological contexts. GC methods often require sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Detection can be achieved using flame-ionization detection (FID), nitrogen-phosphorus detection (NPD), or mass spectrometry (GC-MS), with GC-MS offering superior selectivity and sensitivity indexcopernicus.commdpi.com. Specific GC columns like Rtx-1MS or HP-5MS are typically used, with helium as the carrier gas mdpi.com. The application of GC directly to this compound is not extensively detailed in the provided literature, but the general principles for related antidepressants suggest its potential utility with appropriate sample preparation and detection.
Thin-Layer Chromatography (TLC) in N-Oxide Isolation
TLC has been utilized as a preliminary purification step for Trazodone extracts from biological fluids before further analysis researchgate.net. While not typically used for precise quantification, TLC can be valuable for initial separation and identification of compounds, including degradation products like N-oxides, especially in screening or method development phases. Its simplicity and low cost make it a useful complementary technique for isolating target compounds from complex mixtures.
Mass Spectrometry Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS, GC-MS) or used in tandem (MS/MS), is indispensable for the definitive identification, structural characterization, and sensitive quantification of this compound.
Tandem Mass Spectrometry (MS/MS) for this compound Characterization
MS/MS techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are crucial for confirming the identity and structure of this compound. By analyzing fragmentation patterns of ionized molecules, MS/MS provides detailed structural information. Studies have employed LC-MS/MS to identify degradation products of Trazodone, including N-oxides, by analyzing their characteristic mass-to-charge ratios and fragmentation pathways researchgate.netrsc.orgmdpi.cominnovareacademics.inresearchgate.netcolab.ws.
For Trazodone itself, specific Multiple Reaction Monitoring (MRM) transitions, such as m/z 372.2 → 176.2, are commonly monitored in LC-MS/MS analyses for quantification mdpi.cominnovareacademics.innih.gov. While direct MRM transitions for this compound are not explicitly detailed in all sources, the methodology is directly applicable. Quadrupole Time-Of-Flight Mass Spectrometry (QTOF-MS/MS) has also been used for extensive fragmentation analysis and characterization of degradation products, aiding in the determination of N-oxidation sites researchgate.netrsc.orgcolab.ws.
Table 2: Exemplary Mass Spectrometry Parameters for Trazodone and Related Compounds
| Technique | Ionization Mode | Key Ions (m/z) (Trazodone) | Collision Energy (eV) | Application | Reference(s) |
| LC-ESI-QTOF MS | Positive | [M+H]+ (372.15) | 10 | Structural Elucidation, Degradation Product ID | researchgate.netrsc.orgcolab.wsmassbank.eu |
| LC-MS/MS | ESI+ / APCI+ | 372.2 → 176.2 (MRM) | Not specified | Quantification, Identification | mdpi.cominnovareacademics.innih.govresearchgate.net |
| LC-MS/MS | ESI+ | 372.00 → 176.10 | 300 msec (dwell time) | Quantification in plasma | innovareacademics.in |
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
APCI-MS is a soft ionization technique that is particularly useful for analyzing moderately polar to non-polar compounds. In the context of this compound, APCI-MS has been specifically employed to identify the precise site of N-oxidation within the molecule researchgate.netrsc.orgresearchgate.net. This capability is vital for distinguishing between different potential N-oxide isomers and confirming the structure of degradation products. APCI, often coupled with LC (LC-APCI-MS), provides an alternative ionization method to Electrospray Ionization (ESI) and can be advantageous for certain classes of compounds or specific analytical challenges.
Compound List:
this compound
Trazodone
m-CPP (1-(m-chlorophenyl)piperazine)
this compound Impurity 1
Trazodone EP Impurity A
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) is a high-resolution mass spectrometry technique widely utilized for the identification and structural elucidation of drug metabolites and degradation products, including N-oxides researchgate.netrsc.orgnih.gov. This technique offers high sensitivity and accurate mass measurements, allowing for the determination of elemental composition. In the context of this compound, QTOF-MS/MS has been instrumental in identifying N-oxide degradation products (DPs) formed under various stress conditions, such as photolytic degradation researchgate.netrsc.org. The technique's ability to perform tandem mass spectrometry (MS/MS) enables fragmentation of precursor ions, providing characteristic fragment ions that aid in confirming the structure and the site of N-oxidation researchgate.netrsc.org. For instance, atmospheric pressure chemical ionization mass spectrometry (APCI-MS) has been used to identify the specific site of N-oxidation in Trazodone degradation products researchgate.netrsc.org. High-resolution mass spectrometry has also provided accurate mass measurements for related compounds, such as the [M+H]⁺ ion at m/z 404.8643 (calculated 404.8648) for Trazodone 1,4-Di-N-Oxide .
Table 1: QTOF-MS/MS Data for Trazodone-Related N-Oxides
| Compound/Parameter | Observed m/z | Calculated m/z | Technique/Ionization | Reference |
| Trazodone 1,4-Di-N-Oxide ([M+H]⁺) | 404.8643 | 404.8648 | HRMS | |
| This compound DPs | Various | N/A | APCI-MS | researchgate.netrsc.org |
Spectroscopic Methods in Metabolite Analysis
Spectroscopic techniques play a vital role in confirming the molecular structure and identifying specific functional groups within metabolites and degradation products.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a definitive technique for structural confirmation of this compound researchgate.netrsc.org. NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of molecular connectivity and stereochemistry. For N-oxides, NMR can confirm the presence and location of the N-oxide moiety. Specifically, ¹H NMR can detect characteristic chemical shift changes due to the N-oxide formation, often observed as deshielding of adjacent protons by approximately 0.3–0.5 ppm . This technique, often coupled with preparative High-Performance Liquid Chromatography (HPLC) for isolating specific degradation products, has been used to identify the structures of this compound degradation products researchgate.netrsc.orgresearchgate.net. The ability to analyze even microgram quantities of isolated metabolites using high-field NMR equipped with cryoprobes has significantly accelerated structure determination researchgate.netresearchgate.net.
Table 2: NMR Spectroscopy Findings for N-Oxide Confirmation
| NMR Technique | Observation for N-Oxide Formation | Significance | Reference |
| ¹H NMR | Deshielding of adjacent protons (Δδ = 0.3–0.5 ppm) | Confirms N-oxide formation | |
| ¹H & ¹³C NMR | Detailed analysis of proton and carbon environments | Elucidation of molecular structure and connectivity | researchgate.netrsc.org |
Spectrophotometric and spectrofluorometric methods are established analytical techniques for the determination of Trazodone hydrochloride in pharmaceutical formulations researchgate.netaphrc.orghakon-art.comnih.govindexcopernicus.comindexcopernicus.com. Spectrophotometric methods typically involve the formation of ion-pair complexes with dyes or utilize derivative techniques for enhanced selectivity researchgate.netaphrc.orghakon-art.comindexcopernicus.com. Spectrofluorometric methods capitalize on the native fluorescence of Trazodone aphrc.orgnih.gov. While these methods are well-developed for the parent drug, their specific application and validation for the quantitative analysis of this compound in biological matrices or pharmaceutical formulations are not extensively detailed in the reviewed literature. The analysis of this compound primarily relies on more advanced techniques like LC-MS/MS and NMR for structural confirmation and quantification researchgate.netrsc.orgresearchgate.net.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Validation of Analytical Methods for this compound in Biological Matrices and Pharmaceutical Formulations
The validation of analytical methods is a critical step to ensure their reliability, accuracy, and suitability for intended purposes, whether in biological matrices or pharmaceutical products. Methods used for this compound, often developed as part of broader analyses of Trazodone degradation products or metabolites, are typically validated according to international guidelines such as those from the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP) researchgate.netresearchgate.netresearchgate.netscholarsresearchlibrary.comjocpr.com.
Key validation parameters include:
Specificity/Selectivity: Ensuring the method can accurately measure this compound in the presence of other components (e.g., Trazodone, other metabolites, excipients).
Linearity: Establishing a proportional relationship between the instrument's response and the analyte concentration over a defined range.
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies or comparison with a reference method.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes intra-day and inter-day precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Stability: Assessing the analyte's stability in the sample matrix and during the analytical process.
Matrix Effect: Evaluating the influence of the sample matrix on the analyte's signal.
Studies employing LC-MS/MS and UHPLC-MS/MS for Trazodone and its degradation products, which would include this compound, report comprehensive validation. For example, linearity has been established over ranges such as 1-3000 ng/mL researchgate.net or 10.0-3000.0 ng/mL for Trazodone researchgate.netscispace.com, with correlation coefficients (r) typically exceeding 0.998 researchgate.netresearchgate.netscispace.com. Precision, expressed as %CV, is often reported to be below 5-10% researchgate.netresearchgate.netscispace.com, and accuracy generally falls within 90-105% researchgate.netscispace.com. LOD values as low as 0.3 ng/mL have been reported researchgate.net.
Table 3: Representative Method Validation Parameters for Trazodone and Related Compounds
| Parameter | Range/Value | Method Type | Matrix | Reference |
| Linearity (Trazodone) | 1-3000 ng/mL | LC-MS/MS | Human Plasma | researchgate.net |
| Correlation Coefficient (r) | > 0.998 | LC-MS/MS | Human Plasma | researchgate.netresearchgate.netscispace.com |
| Precision (%CV) | < 5% (intra-day), < 10% (inter-day) | LC-MS/MS | Human Plasma | researchgate.netresearchgate.netscispace.com |
| Accuracy (%) | 90-105% | LC-MS/MS | Human Plasma | researchgate.netscispace.com |
| LOD (Trazodone) | 0.3 ng/mL | LC-MS/MS | Human Plasma | researchgate.net |
| Recovery (Trazodone) | 95.4-104.5% | LC-MS/MS | Human Plasma | researchgate.net |
| Validation Guidelines | ICH, USP, CLSI | Various | Biological/Pharm. | researchgate.netresearchgate.netscholarsresearchlibrary.comnih.gov |
Pharmacological and Toxicological Investigations of Trazodone N Oxide
In Vitro Studies on Trazodone (B27368) N-Oxide Activity
In vitro studies aim to elucidate the direct biochemical and cellular effects of a compound. For Trazodone N-Oxide, these investigations focus on its potential interactions with various receptor systems and its influence on cellular processes.
Receptor Binding Profiles and Affinities of this compound
Evaluation of Neurotransmitter Reuptake Inhibition by this compound
Trazodone is recognized as a selective serotonin (B10506) reuptake inhibitor (SSRI) nih.govnih.govhres.ca. Studies suggest that this compound may also possess the capacity to inhibit serotonin reuptake, thereby potentially increasing synaptic serotonin availability vulcanchem.com. The precise extent and selectivity of this inhibition by this compound, however, have not been quantified with specific in vitro data (e.g., IC50 values) in the searched literature.
Effects on Serotonin System (e.g., 5-HT Receptors)
Trazodone exerts its effects through interactions with various serotonin (5-HT) receptors, notably acting as an antagonist at 5-HT2A and 5-HT2C receptors and a partial agonist at 5-HT1A receptors wikipedia.orgnih.govplos.org. It is suggested that this compound may also affect serotonin receptors, potentially exhibiting hypnotic actions through the blockade of 5-HT2A serotonin receptors, similar to trazodone at lower doses vulcanchem.com. The N-oxide modifications are expected to alter its specific interactions and affinities within the serotonin system, but detailed in vitro studies quantifying these effects for this compound are limited.
In Vivo Studies on this compound Pharmacological Effects
Animal Model Studies to Elucidate this compound's Contribution to Trazodone's Therapeutic Efficacy
Research exploring the specific contribution of this compound to Trazodone's therapeutic efficacy through animal model studies was not identified in the reviewed literature. While studies have investigated Trazodone's effects in various animal models, such as its analgesic properties in neuropathic pain models or its role in modulating nitric oxide in models of stress and fatigue researchgate.netniscpr.res.innih.gov, these investigations primarily focus on Trazodone rather than its N-oxide derivative. Therefore, a clear understanding of this compound's independent pharmacological effects or its specific contribution to the therapeutic outcomes observed with Trazodone in vivo remains to be elucidated through dedicated studies.
Comparative Pharmacodynamic Analysis with Trazodone and other Metabolites (e.g., m-CPP)
While Trazodone itself is known for its complex pharmacodynamic profile, including serotonin reuptake inhibition and antagonism of various serotonin and adrenergic receptors wikipedia.orge-lactancia.orgnih.gov, specific comparative pharmacodynamic data for this compound in relation to Trazodone and its other major active metabolite, m-chlorophenylpiperazine (m-CPP), are not extensively detailed in the provided literature. Trazodone's mechanism involves potentiation of serotonergic activity, selective inhibition of neuronal serotonin reuptake, and antagonism at 5-HT-2A/2C serotonin receptors e-lactancia.orgnih.govnih.gov. It also antagonizes alpha 1-adrenergic receptors e-lactancia.orgnih.gov. m-CPP, a metabolite of Trazodone, is known to be an agonist of various serotonin receptors and has different affinities for adrenergic and histamine (B1213489) receptors compared to Trazodone wikipedia.org. Research into this compound primarily focuses on its synthesis and potential toxicological implications rather than its direct pharmacodynamic comparisons with the parent drug or m-CPP.
Influence on Central Nervous System Activity and Behavioral Endpoints
Information regarding the specific influence of this compound on central nervous system (CNS) activity and behavioral endpoints is limited in the provided search results. The focus is predominantly on the parent compound, Trazodone, which exhibits CNS depressant properties, leading to decreased motor activity in animal models and increased hexobarbital-induced sleeping time in mice hres.ca. Trazodone also inhibits conditioned avoidance responding in rats and affects the sleep-wakefulness cycle hres.ca. While Trazodone's active metabolite, m-CPP, has known CNS effects, the specific CNS activity and behavioral impact of this compound remain largely uncharacterized in the available literature.
Toxicological Assessment of this compound
In Vitro Cytotoxicity and Genotoxicity Studies
Studies have investigated the in vitro genotoxic effects of Trazodone, which has shown to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei in human peripheral blood lymphocytes researchgate.netnih.gov. Trazodone has also been found to increase DNA damage, as indicated by increased comet tail intensity, tail length, and tail moment in lymphocytes at certain concentrations researchgate.netnih.gov. Higher concentrations of Trazodone were found to be toxic in comet assays researchgate.netnih.gov. Furthermore, Trazodone has demonstrated cytotoxicity in human hepatocytes, causing collapse of mitochondrial membrane potential, intracellular glutathione (B108866) depletion, and cell death oup.com. While these studies focus on Trazodone itself, they highlight potential cellular toxicity mechanisms that could be relevant if this compound shares similar properties or is involved in these processes.
Potential for Formation of Reactive Intermediates
Research indicates that Trazodone can undergo bioactivation in human liver microsomes to form reactive intermediates, such as a quinoneimine and an epoxide intermediate, which can then react with glutathione researchgate.net. This bioactivation process is considered a potential rate-limiting step in the initiation of Trazodone-mediated hepatotoxicity researchgate.net. The formation of these reactive metabolites, including glutathione adducts derived from epoxide ring opening, suggests a pathway for cellular damage researchgate.net. The synthesis of this compound itself can involve hydrogen peroxide, which is an oxidizing agent .
Liver Toxicity and Hepatocyte Studies Related to Trazodone Metabolism
Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 system (CYP3A4), and hepatotoxicity may be mediated by toxic intermediates of its metabolism nih.gov. Studies have reported instances of acute, clinically apparent liver injury with marked liver enzyme elevations in patients taking Trazodone, with injury onset varying from days to months nih.gov. The pattern of serum enzyme elevations is usually hepatocellular but can also be mixed or cholestatic nih.gov. Trazodone has been linked to rare cases of hepatic injury, with a latency period that can be atypical nih.gov. In vitro studies using rat hepatocytes have shown that Trazodone is cytotoxic, with an LC50 of 300 µM within 2 hours researchgate.net. Trazodone exposure increased reactive oxygen species (ROS) formation, malondialdehyde accumulation, and depletion of intracellular reduced glutathione, while increasing oxidized glutathione disulfide researchgate.net. These findings confirm the role of oxidative stress in Trazodone-induced cytotoxicity researchgate.net. Trazodone and its reactive metabolite have been shown to cause oxidative stress by depleting GSH and increasing malondialdehyde (MDA) levels researchgate.net.
Impact on Cellular Physiology and Biochemical Pathways
Trazodone has been shown to impact cellular physiology by inducing oxidative stress, characterized by increased reactive oxygen species (ROS) formation, malondialdehyde (MDA) accumulation, and depletion of intracellular reduced glutathione (GSH) researchgate.netcellphysiolbiochem.com. This leads to an increase in oxidized glutathione disulfide (GSSG) and a decrease in the mitochondrial membrane potential, confirming the role of oxidative stress in Trazodone-induced cytotoxicity researchgate.netcellphysiolbiochem.com. Trazodone has also been implicated in oxidative stress-induced hepatocytotoxicity researchgate.netcellphysiolbiochem.com. In contrast, some animal studies suggest Trazodone can inhibit oxidative and nitrosative stress, boost antioxidant enzyme activity (catalase, superoxide (B77818) dismutase, glutathione-S-transferase) in the brain, and improve cerebral GSH levels and mitochondrial function cellphysiolbiochem.com. The drug has also shown an alleviating effect on MDA and nitrite (B80452) concentrations in the brain cellphysiolbiochem.com. In vitro studies have indicated that Trazodone poorly counteracts oxidation and intensifies glycation cellphysiolbiochem.com.
Clinical Significance and Translational Research of Trazodone N Oxide
Trazodone (B27368) N-Oxide as a Biomarker in Clinical Settings
The detection and quantification of Trazodone N-Oxide in patient samples offer insights into trazodone metabolism and can potentially serve as a biomarker. This metabolite's presence can reflect the extent of trazodone biotransformation, which may, in turn, be linked to therapeutic outcomes or the occurrence of adverse events.
Monitoring Metabolite Levels in Patient Samples
This compound can be detected and measured in various biological matrices, including blood and urine, using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) scribd.comrandoxtoxicology.comrandox.com. These methods allow for the quantification of metabolite levels, providing a snapshot of trazodone's pharmacokinetic profile in an individual. Studies have identified this compound as one of the metabolites present in both whole blood and urine samples, indicating its formation during the drug's metabolic processing scribd.comrandoxtoxicology.comrandox.com. The ability to monitor these levels is a foundational step in understanding their clinical relevance.
Correlation with Trazodone Efficacy and Adverse Events
While direct, robust correlations between this compound levels and specific clinical efficacy or adverse event profiles are still an area of ongoing research, its role as a metabolic indicator is recognized. Variations in metabolite formation, including this compound, can reflect differences in drug metabolism that might influence the plasma concentrations of the parent drug or other active metabolites, thereby indirectly affecting efficacy and tolerability researchgate.net. For instance, if a patient metabolizes trazodone rapidly, leading to higher levels of metabolites like this compound, this could correlate with different clinical outcomes compared to a slow metabolizer. However, specific data directly linking this compound concentrations to treatment success or specific side effects are limited in the provided literature.
Inter-individual Variability in this compound Formation and its Clinical Implications
Significant inter-individual variability exists in how patients metabolize trazodone, which directly impacts the formation of its metabolites, including this compound. Understanding these variations is critical for predicting drug response and optimizing treatment.
Genetic Polymorphisms of Metabolizing Enzymes and this compound Levels
The metabolism of trazodone is primarily mediated by cytochrome P450 (CYP) enzymes, notably CYP3A4 and CYP2D6 researchgate.net. Genetic polymorphisms in these enzymes can lead to substantial differences in metabolic rates among individuals. For example, variations in CYP2D6 activity can alter the balance between trazodone and its metabolites. While the direct impact of specific CYP polymorphisms on this compound levels is not extensively detailed in the provided search results, it is understood that altered activity of these enzymes will inevitably lead to variations in the production of all metabolites, including this compound researchgate.net. Research into these genetic factors is essential for predicting how efficiently a patient will form this compound and other metabolites.
Age-Related Differences in Trazodone Metabolism and N-Oxide Production
Age can also influence drug metabolism, including that of trazodone. The metabolic capacity of enzymes like CYP3A4 and CYP2D6 can change with age, potentially affecting the formation of metabolites such as this compound researchgate.netresearchgate.net. While specific studies detailing age-related changes in this compound production are not explicitly provided, general principles of pharmacokinetics suggest that reduced liver function or altered enzyme activity in older adults might lead to different metabolite profiles compared to younger individuals researchgate.netresearchgate.net. Similarly, pediatric populations may exhibit distinct metabolic patterns due to the developmental status of their metabolic enzyme systems.
Role of this compound in Specific Patient Populations
The clinical significance of this compound may also vary across different patient populations, particularly those with compromised metabolic functions or specific comorbidities.
Elderly Patients: As mentioned in section 5.2.2, age-related changes in metabolism can influence metabolite formation. The elderly population, often experiencing physiological changes that affect drug processing, might present different this compound profiles, warranting further investigation into its role in this demographic researchgate.netresearchgate.net.
Patients with Comorbidities: The presence of other medical conditions or the use of concomitant medications can affect trazodone metabolism through drug-drug interactions, primarily involving CYP enzymes researchgate.netresearchgate.net. These interactions could alter the formation and levels of this compound, influencing treatment outcomes.
Hepatic Impairment and Metabolite Accumulation
Trazodone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4 tandfonline.comhpra.iemedicines.org.ukmedcentral.comjgerontology-geriatrics.comnih.govwikipedia.org. Consequently, hepatic function plays a significant role in the clearance of Trazodone from the body. While this compound is a product of this hepatic metabolism, specific studies detailing its accumulation or altered clearance patterns in patients with hepatic impairment are not extensively documented in the provided literature. The focus of research in this area has largely been on the parent drug, Trazodone, and its pharmacologically active metabolite, mCPP. Clinical guidelines generally advise caution when prescribing Trazodone to patients with hepatic impairment, particularly in severe cases, due to the extensive hepatic metabolism of the parent drug hpra.iemedicines.org.ukcbg-meb.nlresearchgate.netnih.gov. Without specific data on this compound's own metabolic fate in impaired liver function, its accumulation patterns remain largely uncharacterized.
Renal Impairment and Excretion Patterns
The elimination of Trazodone primarily occurs via the renal route, with a substantial portion of the administered dose excreted in the urine, predominantly in the form of its metabolites hres.cahpra.iemedicines.org.ukmedcentral.comjgerontology-geriatrics.commedicines.org.uknih.govcbg-meb.nldrugbank.com. Less than 1% of the dose is typically excreted as unchanged Trazodone hpra.iemedcentral.comnih.gov. This compound, being an inactive metabolite, is expected to follow similar renal excretion pathways as other Trazodone metabolites. However, the literature does not provide specific quantitative data on the excretion patterns of this compound in individuals with renal impairment. While Trazodone itself generally does not necessitate dosage adjustments in mild to moderate renal impairment, caution is advised in severe renal dysfunction hpra.iemedicines.org.ukcbg-meb.nl. The understanding is that the parent drug and active metabolites are less likely to accumulate in renal dysfunction, implying that inactive metabolites like this compound would also be subject to renal clearance, though specific data on altered excretion rates in impaired renal function is limited.
Future Therapeutic Potential and Research Directions
Given that this compound is characterized as an inactive metabolite, it does not possess inherent therapeutic potential as a standalone pharmacological agent. Future research directions concerning this compound are therefore unlikely to focus on its direct clinical application. Instead, research may continue to explore its role as a biomarker in understanding Trazodone's metabolic profile and pharmacokinetic variability. Further investigations could aim to precisely quantify its presence in various patient populations, including those with specific genetic polymorphisms affecting CYP enzymes or those with altered hepatic or renal function, to better elucidate the complete metabolic picture of Trazodone. Understanding the formation and clearance of all metabolites, including this compound, contributes to a more robust pharmacokinetic model for Trazodone, potentially aiding in personalized medicine approaches.
Metabolites of Trazodone
| Metabolite Name | Formation Pathway | Activity Status | Primary Excretion Route (for Trazodone/Metabolites) | Notes |
| Trazodone | Parent Drug | Active | Renal (as metabolites) | Antidepressant, sedative; metabolized by CYP3A4 and CYP2D6 tandfonline.comhpra.iemedicines.org.ukmedcentral.comjgerontology-geriatrics.comnih.govwikipedia.orgnih.gov |
| This compound | N-oxidation | Inactive | Renal (as metabolite) | Formed via hepatic metabolism hres.cahpra.iemedicines.org.uk; described as inactive hpra.ie |
| m-chlorophenylpiperazine (mCPP) | N-dealkylation | Active | Renal (as metabolite) | Serotonin (B10506) receptor agonist; formed by CYP3A4 and metabolized by CYP2D6 tandfonline.commedicines.org.ukmedcentral.comjgerontology-geriatrics.comnih.govwikipedia.orgnih.gov |
| 4'-hydroxytrazodone | Hydroxylation (para position on m-chlorophenyl ring) | Inactive (implied) | Renal (as metabolite) | Formed via hepatic metabolism hres.catandfonline.comresearchgate.net |
| Dihydrodiol metabolite | Hydroxylation (triazolopyridine ring) | Inactive (implied) | Renal (as metabolite) | Formed via hepatic metabolism hres.catandfonline.comresearchgate.net |
| 3-oxo-1,2,4-triazolo[4,3-a]pyridin-2-yl propionic acid | Hydrolysis | Inactive | Renal (as metabolite) | Product of hydrolytic reaction hres.catandfonline.com |
Note: The activity status of metabolites other than Trazodone and mCPP is generally inferred as inactive based on the provided literature, which explicitly labels them as such or does not attribute pharmacological activity to them.
List of Compound Names Mentioned:
Trazodone
this compound
m-chlorophenylpiperazine (mCPP)
4'-hydroxytrazodone
Dihydrodiol metabolite
3-oxo-1,2,4-triazolo[4,3-a]pyridin-2-yl propionic acid
Conclusion and Future Perspectives
Summary of Key Findings on Trazodone (B27368) N-Oxide
Trazodone N-Oxide is structurally characterized by the addition of two N-oxide groups to the piperazine (B1678402) ring of Trazodone, significantly altering its chemical and pharmacological properties compared to the parent compound vulcanchem.com. It has been identified as a potential metabolite of Trazodone-HCl, suggesting its formation through physiological oxidative processes, which has implications for understanding Trazodone's pharmacokinetics and potential secondary pharmacological effects vulcanchem.com.
Research indicates that this compound may retain some antidepressant properties, potentially through mechanisms involving serotonin (B10506) reuptake inhibition vulcanchem.com. Furthermore, studies suggest it may influence other biochemical pathways, including sterol biosynthesis and protein synthesis, hinting at a broader range of biological activities vulcanchem.com. Emerging research also points to potential neuroprotective effects, with preliminary studies suggesting it could restore global protein synthesis rates in experimental models of neurodegenerative disorders vulcanchem.com. Additionally, investigations into Trazodone and its derivatives have noted effects on smooth muscle contractions, with this compound potentially exhibiting inhibitory effects on bladder smooth muscle at higher concentrations vulcanchem.com.
From an analytical perspective, this compound serves as a critical reference material for quality control and regulatory submissions during Trazodone production . Various analytical methods, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for its detection and quantification indexcopernicus.comresearchgate.netnih.gov. These methods are essential for ensuring product purity and for stability studies of Trazodone rsc.org.
Table 1: Key Chemical and Structural Properties of this compound
| Property | Value | Source |
| CAS Number | 1346603-99-3 / 55290-68-1 (Note: CAS numbers may vary depending on specific N-oxide form or salt) | vulcanchem.comscbt.comlgcstandards.comlgcstandards.com |
| Molecular Formula | C₁₉H₂₂ClN₅O₃ (for di-N-oxide) / C₁₉H₂₂ClN₅O₂ (for mono-N-oxide) | vulcanchem.comscbt.comlgcstandards.comcymitquimica.com |
| Molecular Weight | 403.86 g/mol (for di-N-oxide) / 387.86 g/mol (for mono-N-oxide) | vulcanchem.comscbt.comlgcstandards.comcymitquimica.com |
| Appearance | White to Off-White Solid | vulcanchem.comcymitquimica.com |
| Purity (Typical) | >95% (HPLC) | vulcanchem.comlgcstandards.com |
| Storage Condition | Refrigerator (-20°C), Hygroscopic | vulcanchem.com |
| Key Structural Feature | Two N-oxide groups on the piperazine ring | vulcanchem.com |
Remaining Challenges in this compound Research
Despite the identified research findings, several challenges persist in fully understanding this compound. The precise metabolic pathways and the extent of its formation in vivo from Trazodone are not yet comprehensively characterized vulcanchem.commedcentral.com. While preliminary studies suggest potential pharmacological activities, a detailed investigation into its specific receptor binding profiles, efficacy, and comparative effects against Trazodone is still needed vulcanchem.com. The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) of this compound, are likely to differ significantly from the parent compound, but this area requires more in-depth study vulcanchem.com.
Furthermore, the full spectrum of its biological effects, particularly its neuroprotective potential and its role in smooth muscle modulation, warrants more rigorous investigation with robust experimental designs. The safety profile of this compound remains largely unexplored, which is a critical gap for any potential clinical consideration vulcanchem.com. Developing highly sensitive and specific analytical methods for its routine quantification in complex biological matrices is also an ongoing challenge, essential for both preclinical and clinical studies researchgate.netnih.gov.
Future Research Avenues for Comprehensive Understanding and Clinical Translation
Future research on this compound should focus on several key areas to advance comprehensive understanding and explore potential clinical translation. Firstly, detailed in vivo pharmacokinetic studies are necessary to elucidate its absorption, distribution, metabolism, and excretion profiles, including its formation rate and clearance from the body. Secondly, comprehensive pharmacological profiling is required to precisely map its interactions with various neurotransmitter systems and other biological targets, and to determine if it possesses unique therapeutic advantages or liabilities compared to Trazodone.
Investigating its neuroprotective mechanisms and therapeutic potential in neurodegenerative diseases should be prioritized, given the preliminary positive findings vulcanchem.com. Further studies on its effects on smooth muscle function could also reveal novel therapeutic applications. Critically, thorough preclinical safety and toxicology studies are essential to assess its risk profile before any consideration for clinical development.
Advancements in analytical chemistry, such as the development of more sensitive LC-MS/MS methods, will be crucial for accurate quantification in biological samples, facilitating therapeutic drug monitoring and pharmacokinetic studies researchgate.netnih.gov. Exploring its role as a potential biomarker for Trazodone metabolism or efficacy could also be a valuable research direction. Ultimately, a multi-faceted research approach, combining detailed biochemical, pharmacological, and toxicological investigations, is needed to fully understand the potential of this compound.
Compound Names Mentioned:
| Compound Name |
|---|
| Trazodone |
| This compound |
| Trazodone-HCl |
| m-chlorophenyl piperazine (m-CPP) |
| Trazodone 1,4-Di-N-Oxide |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Trazodone N-Oxide in experimental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification. Parameters include a C18 column, mobile phase (e.g., methanol:buffer mixtures), and flow rates optimized for retention time and peak resolution. For validation, ensure linearity (R² > 0.99), recovery rates (90–110%), and limit of detection (LOD) < 1 µg/mL. Pre-column filtration (0.45 µm) minimizes particulate interference . Concentration-response curves can be modeled using logistic equations (e.g., EC₅₀ calculation) to assess dose-dependent effects .
Q. How should in vitro experiments be designed to evaluate this compound’s cellular effects?
- Methodological Answer : Use cancer cell lines (e.g., OVCAR-3, A2780 ovarian cells) and healthy cell models (e.g., IHOEC) with concentrations spanning 0.1–20 µM. Assess viability via MTT or resazurin assays over 24–72 hours. Include controls for solvent effects (e.g., DMSO ≤ 0.1%). Note that this compound may lack cytotoxicity in this range but could modulate migration pathways (e.g., eIF2α-P/mTOR interactions) .
Q. What stability and storage protocols are critical for this compound in laboratory settings?
- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected containers. For working solutions, use inert solvents (e.g., dimethyl sulfoxide) and avoid repeated freeze-thaw cycles. Monitor degradation via periodic HPLC analysis. Safety protocols should include fume hood use, PPE (gloves, lab coat), and disposal per hazardous waste guidelines, as N-oxides may exhibit acute toxicity or irritancy .
Advanced Research Questions
Q. How can this compound’s antimutagenic potential be systematically investigated?
- Methodological Answer : Conduct a Salmonella Ames test using TA98 and TA100 strains exposed to mutagens (e.g., 2-aminoanthracene, 4-nitroquinoline oxide). Pre-treat bacterial cultures with this compound (0.1–100 µg/plate) and quantify revertant colonies. Use S9 metabolic activation to mimic liver metabolism. Statistical analysis (e.g., two-way ANOVA) should compare mutation rates with/without this compound. Positive controls (e.g., sodium azide) and antigenotoxic thresholds (e.g., ≥50% reduction in mutations) validate results .
Q. What experimental strategies elucidate this compound’s modulation of oxidative stress pathways?
- Methodological Answer : Employ a systematic review approach (e.g., PRISMA guidelines) to identify oxidative stress markers (ROS, lipid peroxidation, glutathione levels). In vitro, treat neuronal or hepatic cell lines with this compound under oxidative stress induction (e.g., H₂O₂). Measure ROS via fluorescent probes (DCFH-DA) and validate with ELISA for antioxidant enzymes (SOD, catalase). Include positive controls (e.g., ascorbic acid) and analyze dose-response trends .
Q. How can this compound’s synergy with chemotherapeutic agents be evaluated in cancer models?
- Methodological Answer : Design combination studies with doxorubicin or cisplatin using fixed-ratio matrices (e.g., 1:1, 1:2). Assess viability (MTT) and apoptosis (Annexin V/PI staining) in A549 lung cancer cells. Synergy is quantified via the Combination Index (CI) method: CI < 1 indicates synergy, CI = 1 additive, and CI > 1 antagonism. Mechanistic studies (Western blot for eIF2α-P, mTOR) clarify pathway interactions .
Q. What computational methods predict this compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding affinity for 5-HT₂A receptors or CYP450 isoforms. ADMET predictors (e.g., SwissADME) estimate bioavailability, BBB penetration, and metabolic stability. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) to measure half-life (t½) and metabolite profiling (LC-MS) .
Methodological Considerations
- Data Contradictions : Address discrepancies (e.g., cytotoxicity vs. anti-migratory effects) by standardizing cell lines, assay durations, and metabolite profiling .
- Reproducibility : Document batch-to-batch variability in synthesis (e.g., NMR purity > 98%) and use pharmacopeial reference standards where feasible .
- Ethical Compliance : Adhere to OECD guidelines for genotoxicity testing and institutional biosafety protocols for in vivo extensions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
